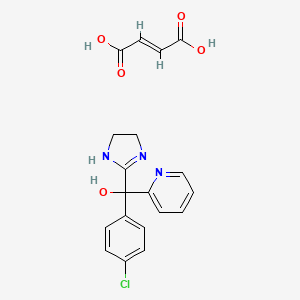
N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a naphthalene ring, a chloroethyl group, and a methylamine moiety. It is often used in scientific research due to its reactivity and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is subjected to a Friedel-Crafts alkylation to introduce a methyl group, forming 1-methylnaphthalene.
Chlorination: The 1-methylnaphthalene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chloroethyl group, resulting in 1-(2-chloroethyl)-1-methylnaphthalene.
Amination: The final step involves the reaction of 1-(2-chloroethyl)-1-methylnaphthalene with methylamine in the presence of a base such as sodium hydroxide to form N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields N-(2-hydroxyethyl)-N-methyl-1-naphthalenemethylamine, while oxidation with potassium permanganate can produce N-(2-chloroethyl)-N-methyl-1-naphthalenemethylamine oxide.
科学的研究の応用
N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylating activity is the basis for its potential use as an antineoplastic agent. The compound targets specific molecular pathways involved in cell division and apoptosis, making it a candidate for cancer therapy.
類似化合物との比較
N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride can be compared with other alkylating agents such as mechlorethamine and cyclophosphamide. While mechlorethamine is a simpler molecule with a similar chloroethyl group, this compound has a more complex structure due to the presence of the naphthalene ring, which may confer additional biological activity and specificity.
List of Similar Compounds
Mechlorethamine: An alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Chlorambucil: Another alkylating agent used in the treatment of chronic lymphocytic leukemia.
特性
分子式 |
C14H17Cl2N |
|---|---|
分子量 |
270.2 g/mol |
IUPAC名 |
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H16ClN.ClH/c1-16(10-9-15)11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8H,9-11H2,1H3;1H |
InChIキー |
TVZDFQOEIHMXRR-UHFFFAOYSA-N |
正規SMILES |
CN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

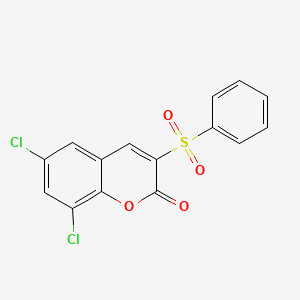
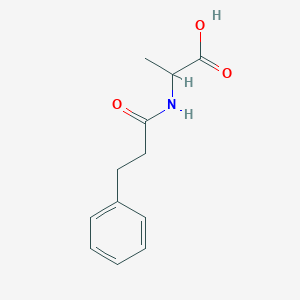


![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
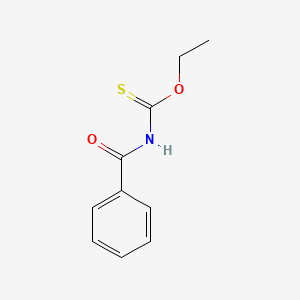
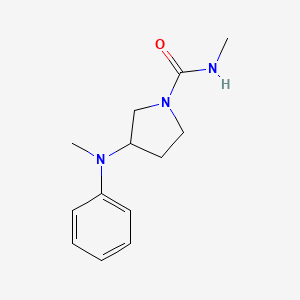
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)

![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)
